NOVAN NOVAN
Brand Name: Vulcanchem
CAS No.: 106097-12-5
VCID: VC0216772
InChI:
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 0

NOVAN

CAS No.: 106097-12-5

Cat. No.: VC0216772

Molecular Formula: C8H10N2O4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

NOVAN - 106097-12-5

Specification

CAS No. 106097-12-5
Molecular Formula C8H10N2O4
Molecular Weight 0

Introduction

The term "Novan" can refer to different entities, but in the context of pharmaceuticals, Novan, Inc. is a prominent medical dermatology company focused on developing innovative therapeutic products for skin diseases. One of their key product candidates is berdazimer gel, a topical nitric oxide-releasing agent for treating molluscum contagiosum, a viral skin infection.

Overview of Berdazimer Gel

Berdazimer gel, 10.3% (SB206), is a novel, topical nitric oxide-releasing agent under investigation for the treatment of molluscum contagiosum (MC). It is composed of berdazimer sodium, a new chemical entity, and a hydrogel that acts as a proton donor to facilitate nitric oxide release at the site of application . This targeted release minimizes systemic exposure and is believed to exert antiviral effects through protein nitrosylation and NF-κB modulation .

Clinical Trials and Development

Novan, Inc. has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for berdazimer gel, 10.3% (SB206), seeking approval for the topical treatment of molluscum contagiosum . The company anticipates potential FDA approval in the first quarter of 2024, assuming standard review timelines.

Phase 2 and Phase 3 Trials

  • Phase 2 Trials: A dose-finding study identified berdazimer sodium 12% (equivalent to berdazimer free base 10.3%) as a suitable candidate for phase 3 development when applied once daily .

  • Phase 3 Trials: These trials have been completed, and the data generated support the NDA submission for berdazimer gel as a potential first FDA-approved prescription product for treating molluscum contagiosum .

Efficacy and Safety

Berdazimer gel has shown promise in treating molluscum contagiosum by releasing nitric oxide locally, which is believed to have antiviral properties. The safety profile appears favorable, with minimal systemic exposure due to targeted delivery .

Mechanism of Action

The mechanism involves the release of nitric oxide, which likely exerts its effects through protein nitrosylation and modulation of NF-κB pathways. This action is localized to the skin, reducing the risk of systemic side effects .

Data Tables

FeatureDescription
Active IngredientBerdazimer sodium
Concentration10.3% (free base)
ApplicationTopical, once daily
IndicationMolluscum contagiosum
MechanismNitric oxide release, protein nitrosylation, NF-κB modulation
StatusNDA submitted to FDA

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator